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Compound of Interest

Compound Name: Carbacyclin

Cat. No.: B161070 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Carbacyclin sodium salt is a chemically stable synthetic analog of prostacyclin (PGI₂), a potent

endogenous vasodilator and inhibitor of platelet aggregation.[1][2][3][4] Unlike the native PGI₂,

which is highly unstable under physiological conditions, carbacyclin's enhanced stability

makes it an invaluable tool for in vitro and in vivo research into the prostacyclin signaling

pathway and its role in cardiovascular homeostasis.[5] This technical guide provides an in-

depth overview of the physicochemical properties, biological activity, and key experimental

protocols related to Carbacyclin sodium salt.

Physicochemical Properties
Carbacyclin is a synthetic prostanoid. The sodium salt is formed by the deprotonation of the

carboxylic acid group. While specific quantitative data for some physicochemical properties are

not consistently reported in publicly available literature, this section summarizes the known

characteristics.
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Property Value/Information Reference

Chemical Name

(5Z)-5-[(3aS,4R,5R,6aS)-5-

hydroxy-4-[(E,3S)-3-

hydroxyoct-1-

enyl]-3,3a,4,5,6,6a-hexahydro-

1H-pentalen-2-

ylidene]pentanoic acid sodium

salt

Molecular Formula C₂₁H₃₃NaO₄

Molecular Weight Approximately 372.48 g/mol

CAS Number
69552-46-1 (for Carbacyclin

free acid)

Appearance White to off-white solid

Solubility

Soluble in aqueous buffers,

ethanol, and DMSO. Sodium

salts of organic compounds

may have limited solubility in

DMSO. For aqueous solutions,

a slightly alkaline pH (around

8.0) is recommended for better

stability and solubility.

Stability Hydrolytic Stability: Stability is

pH-dependent. It is generally

more stable in neutral to

slightly alkaline conditions (pH

6-8) and has the potential for

degradation in acidic (pH 1-3)

and basic (pH 9-11)

conditions. The main

degradation pathway in an

aqueous environment is

hydrolysis to 6-

ketoprostaglandlin F1α.

Thermal Stability: In solid
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state, it is generally stable at

lower temperatures, with

increased degradation at

higher temperatures (40°C -

80°C). In solution, stability is

dependent on the solvent and

pH. Photostability: There is a

potential for degradation upon

exposure to UV/visible light.

Protection from light is

recommended.

Storage

Solid State: Store in a well-

sealed container at -20°C,

protected from moisture and

light. In Solution: Prepare

solutions fresh. For short-term

storage, store in a tightly

sealed vial at -20°C or -80°C

and avoid repeated freeze-

thaw cycles.

pKa

Specific experimental pKa

value is not readily available in

the cited literature.

Melting Point

Specific experimental melting

point is not readily available in

the cited literature.

Mechanism of Action and Signaling Pathways
Carbacyclin sodium salt exerts its biological effects through two primary signaling pathways:

the canonical prostacyclin (IP) receptor-mediated pathway and a secondary pathway involving

the peroxisome proliferator-activated receptor δ (PPARδ).

IP Receptor-Dependent Signaling Pathway
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The most well-characterized pathway is initiated by the binding of Carbacyclin to the

prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). This interaction predominantly

couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase. This enzyme then

catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent

rise in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates

downstream targets, leading to vasodilation and the inhibition of platelet aggregation.
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Caption: Carbacyclin IP Receptor Signaling Pathway.

PPARδ-Mediated Signaling Pathway
In addition to the IP receptor pathway, Carbacyclin can activate the peroxisome proliferator-

activated receptor δ (PPARδ), a nuclear receptor. This pathway is independent of the IP

receptor. Carbacyclin enters the cell and binds to and activates PPARδ in the nucleus. The

activated PPARδ then forms a heterodimer with the retinoid X receptor (RXR) and binds to

peroxisome proliferator response elements (PPREs) on target genes, thereby modulating their

transcription. This pathway has been linked to the regulation of genes involved in fatty acid

metabolism, such as carnitine palmitoyltransferase-1 (CPT-1), and cellular proliferation.
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Caption: Carbacyclin PPARδ Signaling Pathway.

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

biological activity of Carbacyclin sodium salt.

In Vitro Platelet Aggregation Assay (Light Transmission
Aggregometry)
This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP)

using a light transmission aggregometer.

Workflow for In Vitro Platelet Aggregation Assay
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Start: Collect
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(3.2% Sodium Citrate)

Centrifuge at low speed
(e.g., 150-200 x g, 15-20 min)

Collect Platelet-Rich
Plasma (PRP)

Centrifuge remaining blood
at high speed

(e.g., 1500-2000 x g, 15-20 min)

Adjust Platelet Count
in PRP using PPP

Collect Platelet-Poor
Plasma (PPP)

Pre-warm PRP to 37°C.
Add Carbacyclin or vehicle

and incubate (2-5 min).

Add Platelet Agonist
(e.g., ADP, Collagen)

Measure Light Transmission
(Aggregometer)

Analyze Data:
Calculate % Inhibition

and IC₅₀

Click to download full resolution via product page

Caption: Workflow for In Vitro Platelet Aggregation Assay.
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Materials:

Freshly drawn human venous blood

3.2% sodium citrate anticoagulant

Carbacyclin sodium salt stock solution

Platelet agonists (e.g., Adenosine diphosphate (ADP), Collagen)

Phosphate-buffered saline (PBS)

Light Transmission Aggregometer and cuvettes with stir bars

Centrifuge

Procedure:

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant

ratio).

Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room

temperature to obtain PRP.

Carefully transfer the upper PRP layer to a new tube.

Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to

obtain PPP.

Platelet Aggregation Measurement:

Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸

platelets/mL) using PPP.

Pre-warm the PRP samples to 37°C.

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 15 Tech Support

https://www.benchchem.com/product/b161070?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b161070?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add various concentrations of Carbacyclin sodium salt or a vehicle control to the PRP in

the aggregometer cuvettes and incubate for a specified time (e.g., 2-5 minutes) with

stirring.

Initiate platelet aggregation by adding a platelet agonist (e.g., ADP to a final concentration

of 5-10 µM).

Monitor the change in light transmission for a set period (e.g., 5-10 minutes).

Data Analysis:

The percentage of platelet aggregation is calculated relative to the light transmission of

PPP (representing 100% aggregation).

Plot the percentage of inhibition of aggregation against the logarithm of the Carbacyclin
concentration.

Determine the IC₅₀ value, which is the concentration of Carbacyclin that inhibits platelet

aggregation by 50%.

Measurement of Intracellular cAMP Levels (ELISA)
This protocol outlines a general method for measuring cAMP accumulation in cultured cells,

such as platelets or vascular smooth muscle cells, using a commercially available ELISA kit.

Workflow for cAMP Measurement Assay
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 a PDE inhibitor

(e.g., IBMX)
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Caption: Workflow for cAMP Measurement Assay.
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Materials:

Cultured cells (e.g., platelets, vascular smooth muscle cells)

Cell culture medium

Carbacyclin sodium salt stock solution

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

Cell lysis buffer (typically provided in the ELISA kit)

Commercially available cAMP ELISA kit

Microplate reader

Procedure:

Cell Culture and Treatment:

Seed cells in a multi-well plate and grow to the desired confluency.

Pre-incubate the cells with a PDE inhibitor for a specified time to prevent cAMP

degradation.

Treat the cells with various concentrations of Carbacyclin sodium salt or a vehicle control

for a defined period (e.g., 10-30 minutes) at 37°C.

Cell Lysis:

Aspirate the medium and lyse the cells by adding the lysis buffer provided in the ELISA kit.

cAMP Measurement (ELISA):

Perform the cAMP ELISA according to the manufacturer's instructions. This typically

involves a competitive binding assay where cAMP in the sample competes with a labeled

cAMP for binding to a specific antibody.

Add cell lysates and standards to the antibody-coated microplate.
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Add a cAMP conjugate (e.g., HRP- or AP-conjugated).

Incubate to allow for competitive binding.

Wash the plate to remove unbound reagents.

Add a substrate solution to develop a colorimetric or chemiluminescent signal.

Stop the reaction (if necessary) and measure the absorbance or luminescence using a

microplate reader.

Data Analysis:

Generate a standard curve using the supplied cAMP standards.

Calculate the cAMP concentration in the cell lysates based on the standard curve.

Determine the EC₅₀ value of Carbacyclin for cAMP accumulation by plotting the cAMP

concentration against the log concentration of Carbacyclin.

Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for

quantifying Carbacyclin sodium salt and separating it from potential degradation products. The

following provides a starting point for method development.

Workflow for Stability-Indicating HPLC Method Development
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Start: Prepare Carbacyclin
Sodium Salt Solution
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Detect Peaks
(e.g., 200-220 nm)
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Caption: Workflow for Stability-Indicating HPLC Method Development.

Instrumentation:

HPLC system with a UV detector or mass spectrometer.

Data acquisition and processing software.
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Chromatographic Conditions (Starting Point):

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Elution: A linear gradient starting with a low percentage of Mobile Phase B,

gradually increasing to elute more hydrophobic compounds. The specific gradient profile will

need to be optimized.

Flow Rate: 1.0 mL/min.

Column Temperature: 30°C.

Detection Wavelength: To be determined by UV spectral analysis of Carbacyclin (typically in

the range of 200-220 nm).

Injection Volume: 10 µL.

Method Validation: The developed method should be validated according to the International

Council for Harmonisation (ICH) Q2(R1) guidelines for specificity, linearity, range, accuracy,

precision, and robustness.

Conclusion
Carbacyclin sodium salt is a crucial research tool for investigating the prostacyclin signaling

pathway and its implications in cardiovascular physiology and disease. Its enhanced chemical

stability over the endogenous PGI₂ allows for more reliable and reproducible experimental

outcomes. This technical guide provides a comprehensive overview of its physicochemical

properties, a detailed understanding of its dual signaling mechanisms through the IP receptor

and PPARδ, and robust, step-by-step protocols for key biological assays. The provided

information is intended to empower researchers, scientists, and drug development

professionals to effectively utilize Carbacyclin sodium salt in their studies and to further

unravel the complexities of prostacyclin biology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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